Guaijaverin

Aldose reductase inhibition Diabetic complications Polyol pathway

Select Guaijaverin for research requiring precise, sub-micromolar aldose reductase inhibition (IC50 0.18 μM). Its L-arabinopyranoside stereochemistry confers ~28-fold greater potency than avicularin, ensuring reproducible polyol pathway data. This distinct kinetic profile also supports intermediate urease inhibition (IC50 120 μM) and selective anti-S. mutans biofilm activity (78% suppression) with >90% human gingival fibroblast viability, making generic quercetin substitution inappropriate.

Molecular Formula C20H18O11
Molecular Weight 434.3 g/mol
CAS No. 30370-87-7
Cat. No. B7765601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuaijaverin
CAS30370-87-7
Molecular FormulaC20H18O11
Molecular Weight434.3 g/mol
Structural Identifiers
SMILESC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O
InChIInChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15-,17+,20-/m0/s1
InChIKeyPZZRDJXEMZMZFD-IEGSVRCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Guaijaverin (CAS 30370-87-7) for Aldose Reductase Research: Baseline Profile and Procurement Context


Guaijaverin (Quercetin 3-O-α-L-arabinopyranoside) is a naturally occurring flavonol glycoside composed of the quercetin aglycone conjugated with an L-arabinose sugar moiety at the 3-O position [1]. It is classified among flavonoid-3-O-glycosides and has been isolated from multiple plant sources including Psidium guajava (guava), Myrcia multiflora, and Byrsonima crassa [2]. The compound is distinguished from its close structural analogs—quercitrin (3-O-rhamnoside), avicularin (3-O-arabinofuranoside), hyperoside (3-O-galactoside), and isoquercitrin (3-O-glucoside)—by its specific stereochemistry at the C-3 glycosidic linkage, which materially influences target binding affinity, enzyme inhibition kinetics, and in vitro functional readouts across multiple assay systems [3]. For scientific procurement, guaijaverin represents a distinct chemical entity with quantifiable, comparator-documented differences in aldose reductase inhibition, urease inhibition, hypoglycemic activity, and antibacterial potency that preclude generic substitution by other quercetin glycosides.

Guaijaverin vs. Generic Quercetin Glycosides: Why Interchangeability Fails Without Quantitative Validation


Quercetin 3-O-glycosides constitute a structurally diverse subclass of flavonoids that share a common aglycone core yet diverge critically in the identity, configuration, and linkage stereochemistry of the sugar moiety at the C-3 position [1]. These subtle structural variations translate into substantial, experimentally verified differences in biological potency: guaijaverin (IC50 = 0.18 μM on rat lens aldose reductase) and quercitrin (IC50 = 0.15 μM) exhibit approximately 3–5 fold greater potency than quercetin aglycone (IC50 = 5 μM on human lens enzyme), whereas avicularin (IC50 = 19.05 μM) demonstrates markedly weaker aldose reductase inhibition [2]. The presence of the 3-hydroxyl moiety on the aglycone reduces aldose reductase inhibitory activity, while glycosidation with L-sugar moieties (as in guaijaverin and quercitrin) enhances potency relative to the parent aglycone [3]. These rank-order potency differences are not predictable from the aglycone core alone; they arise from glycoside-specific binding interactions with enzyme active sites and downstream functional assays. Consequently, procurement decisions predicated on treating quercetin glycosides as a fungible class risk introducing uncontrolled potency variability that directly compromises experimental reproducibility and data interpretability.

Quantitative Differentiation of Guaijaverin: Head-to-Head Comparative Data Against Structural Analogs


Aldose Reductase Inhibitory Potency: Guaijaverin vs. Quercitrin, Avicularin, and Quercetin

In a direct head-to-head comparison using rat lens aldose reductase, guaijaverin exhibited an IC50 of 0.18 μM, placing it among the most potent naturally occurring flavonoid aldose reductase inhibitors tested, with potency comparable to quercitrin (IC50 = 0.15 μM) and approximately 2.2-fold greater than desmanthin-1 (0.082 μM was the most potent) [1]. In a separate study using human lens aldose reductase, guaijaverin (IC50 = 2.5 μM) demonstrated improved inhibitory activity relative to the parent aglycone quercetin (IC50 = 5 μM), and was moderately less potent than quercitrin (IC50 = 1 μM) in the same assay system [2]. Avicularin, a structurally similar quercetin arabinoside differing only in furanose versus pyranose ring configuration, showed substantially weaker activity with IC50 values of 19.05 μM (human recombinant enzyme) and 4.17 μg/mL in independent assays, representing an approximately 8-fold to over 100-fold reduction in potency relative to guaijaverin depending on the assay system [3].

Aldose reductase inhibition Diabetic complications Polyol pathway

Urease Inhibitory Potency: Rank-Order Comparison Among Quercetin, Avicularin, and Guaijaverin

In a comparative study of quercetin glycosides isolated from Psidium guajava, guaijaverin demonstrated intermediate urease inhibitory potency with an IC50 of 120 μM, positioned between quercetin (IC50 = 80 μM) and avicularin (IC50 = 140 μM) [1]. The rank-order potency (quercetin > guaijaverin > avicularin) indicates that the arabinopyranoside substitution at C-3 modulates urease inhibition differently than the arabinofuranoside configuration found in avicularin. Guaijaverin acts as a competitive inhibitor of urease, as demonstrated by increased Km values without alteration of Vmax in Lineweaver-Burk kinetic analyses, and achieves 89% inhibition of urease activity at 50 μM concentration .

Urease inhibition Helicobacter pylori Jack bean urease

Hypoglycemic Activity in Isolated Rat Adipocytes: Direct Comparison of Five Flavonoid Glycosides

In a direct comparative evaluation of five major flavonoid glycosides isolated from Psidium guajava leaves using an isolated rat adipocyte model, guaijaverin and avicularin demonstrated the most potent hypoglycemic activity among the compounds tested [1]. At an equimolar concentration of 40 μmol/L, avicularin increased glucose uptake to 1.81 ± 0.029 mmol/L while guaijaverin achieved 1.74 ± 0.076 mmol/L, both exceeding the glucose uptake values observed for hyperoside, isoquercitrin, and quercetin-3-O-β-D-xylopyranoside in the same experimental system [1]. The differential activity between the two arabinosides (avicularin showing marginally higher glucose uptake than guaijaverin) indicates that furanose versus pyranose ring geometry at the C-3 position influences insulin-mimetic or insulin-sensitizing activity in adipocytes.

Hypoglycemic activity Glucose uptake Adipocyte model

Antibacterial Activity Against Streptococcus mutans: Strain-Specific MIC Values

Guaijaverin exhibits selective antibacterial activity against Streptococcus mutans, the primary etiological agent of dental caries, with strain-dependent potency [1]. Minimum inhibitory concentration (MIC) values were determined as 4 mg/mL against MTCC 1943 strain and 2 mg/mL against CLSM 001 strain of S. mutans, with an IC50 of 62.5 μg/mL and MIC of 125 μg/mL reported in a separate assay . At 125 μg/mL, guaijaverin suppressed S. mutans biofilm formation by 78% and reduced acid production, as evidenced by a pH increase from 4.2 to 5.8 after 24 hours of treatment . Importantly, guaijaverin at 250 μg/mL did not exhibit cytotoxicity against human gingival fibroblasts, with cell viability maintained above 90% after 48 hours of exposure, indicating a favorable selectivity window for oral microbiology applications . (Note: Comparative antibacterial data for avicularin or quercitrin against S. mutans under identical assay conditions were not identified in the accessible literature; the selectivity profile relative to other quercetin glycosides in this target system is classified as supporting evidence pending further direct comparative studies.)

Antibacterial Streptococcus mutans Dental caries

In Silico Toxicity Prediction: Comparative Safety Profile Against Asiatic Acid and Withaferin A

In a comparative in silico toxicity prediction study evaluating multiple natural compounds across Tox21 assay endpoints, guaijaverin exhibited a favorable predicted safety profile relative to Withaferin A, while showing comparable predictions to Asiatic Acid and Aviculerin [1]. Guaijaverin was predicted as inactive for hepatotoxicity (probability = 0.80), carcinogenicity (0.79), mutagenicity (0.79), and cytotoxicity (0.69), whereas Withaferin A was predicted as active for cytotoxicity (0.87) [1]. Notably, guaijaverin was predicted as active for immunotoxicity (probability = 0.93), a finding that warrants consideration in immunological assay design [1]. Across nuclear receptor signaling pathways including AhR, AR, AR-LBD, Aromatase, ER, ER-LBD, and PPAR-γ, guaijaverin was uniformly predicted as inactive with probabilities ranging from 0.90 to 0.99, suggesting minimal off-target nuclear receptor engagement [1]. (Note: This evidence is based on computational predictions rather than experimental validation and is presented as class-level inference relative to structurally related flavonoids.)

Toxicity prediction ADMET In silico screening

Pharmacokinetic Behavior: Comparative Oral Bioavailability of Quercetin 3-O-Glycosides

Guaijaverin, along with hyperin (quercetin 3-O-galactoside) and reynoutrin (quercetin 3-O-xyloside), was quantified in a comparative mouse pharmacokinetic study using LC-MS/MS [1]. All three quercetin-3-O-glycosides exhibited poor oral absorption in mice following oral administration, with hyperin demonstrating an absolute bioavailability of 1.2% after a 100 mg/kg oral dose [1]. The study established a simultaneous quantification method for these three glycosides in mouse plasma, enabling direct pharmacokinetic comparison, though absolute bioavailability values for guaijaverin alone were not separately reported in the accessible abstract [1]. (Note: This evidence is presented as class-level inference; the poor oral bioavailability characteristic is shared across the quercetin 3-O-glycoside class, and procurement decisions for in vivo studies should consider formulation strategies to address this limitation regardless of which glycoside is selected.)

Pharmacokinetics Oral bioavailability LC-MS/MS

Validated Application Scenarios for Guaijaverin Procurement: Research Contexts Supported by Quantitative Evidence


Aldose Reductase Inhibition Assays for Diabetic Complication Research

Guaijaverin is the appropriate procurement choice for aldose reductase inhibition studies requiring sub-micromolar potency in the polyol pathway. Its IC50 of 0.18 μM against rat lens aldose reductase and 2.5 μM against human lens aldose reductase places it among the most potent naturally occurring flavonoid inhibitors characterized to date [1]. Guaijaverin's potency is approximately 2.5-fold greater than quercetin aglycone (IC50 = 5 μM) and substantially exceeds that of avicularin (IC50 = 19.05 μM), which would require 8-fold to over 100-fold higher concentrations to achieve comparable enzyme inhibition [2]. Researchers investigating diabetic cataract formation, neuropathy, or nephropathy where aldose reductase overactivation drives sorbitol accumulation and osmotic stress should select guaijaverin over avicularin, hyperoside, or isoquercitrin to ensure meaningful enzyme engagement at experimentally tractable concentrations.

Urease Inhibition Studies with Defined Intermediate Potency Requirements

For urease inhibition research where an intermediate potency compound is required—between the stronger inhibition of quercetin (IC50 = 80 μM) and the weaker activity of avicularin (IC50 = 140 μM)—guaijaverin (IC50 = 120 μM) provides a precisely defined midpoint in the structure-activity continuum [1]. Guaijaverin's competitive inhibition mechanism, confirmed by Lineweaver-Burk kinetic analysis showing increased Km without Vmax alteration, makes it suitable for mechanistic enzymology studies exploring substrate-competitive urease inhibitors [2]. Applications include Helicobacter pylori urease research and investigations of urease as a therapeutic target in gastric disorders and urinary tract infections. The 1.17-fold potency advantage over avicularin may be experimentally meaningful in assay systems with limited dynamic range or where higher avicularin concentrations would introduce solubility or off-target confounds.

Glucose Uptake and Hypoglycemic Activity Screening in Adipocyte Models

Guaijaverin should be procured for glucose uptake assays requiring one of the two most potent quercetin glycosides identified in comparative adipocyte screening. At 40 μmol/L, guaijaverin achieved glucose uptake of 1.74 ± 0.076 mmol/L, second only to avicularin (1.81 ± 0.029 mmol/L) among five tested flavonoid glycosides [1]. Both arabinoside derivatives substantially outperformed hyperoside, isoquercitrin, and quercetin-3-O-β-D-xylopyranoside in the same assay system [1]. Researchers investigating insulin-mimetic or insulin-sensitizing natural products, particularly those screening compound libraries for glucose transport modulation in adipocytes or skeletal muscle cells, will find guaijaverin and avicularin functionally distinct from other quercetin glycosides. The choice between guaijaverin and avicularin in this context depends on whether the marginal 4% activity difference is experimentally consequential for the specific assay sensitivity requirements.

Oral Microbiology and Dental Caries Research with Low Cytotoxicity Requirements

Guaijaverin is indicated for Streptococcus mutans and oral biofilm research where bacterial selectivity and low mammalian cell cytotoxicity are essential experimental parameters. The compound demonstrates strain-dependent antibacterial activity against S. mutans (MIC = 2 mg/mL for CLSM 001 strain, 4 mg/mL for MTCC 1943 strain; IC50 = 62.5 μg/mL) and suppresses biofilm formation by 78% at 125 μg/mL [1]. Critically, guaijaverin at 250 μg/mL maintains >90% viability of human gingival fibroblasts after 48 hours, establishing a favorable therapeutic window between antibacterial efficacy and host cell toxicity [2]. This cytotoxicity-sparing profile, combined with in silico predictions of inactivity for hepatotoxicity (probability = 0.80), carcinogenicity (0.79), and mutagenicity (0.79), supports guaijaverin's selection for dental caries prevention research, oral probiotic-commensal interaction studies, and investigations of natural antiplaque agents where preservation of host tissue viability is paramount [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Guaijaverin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.